molecular formula C13H12FNO2 B8410864 4-Fluoro-2-(2-methoxyphenoxy)aniline

4-Fluoro-2-(2-methoxyphenoxy)aniline

Cat. No.: B8410864
M. Wt: 233.24 g/mol
InChI Key: GVYQWBDTHXVYGZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-methoxyphenoxy)aniline is a fluorinated aniline derivative characterized by a methoxyphenoxy substituent at the ortho position and a fluorine atom at the para position relative to the amino group. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxyphenoxy) groups, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

4-fluoro-2-(2-methoxyphenoxy)aniline

InChI

InChI=1S/C13H12FNO2/c1-16-11-4-2-3-5-12(11)17-13-8-9(14)6-7-10(13)15/h2-8H,15H2,1H3

InChI Key

GVYQWBDTHXVYGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC(=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Composition

  • 4-Fluoro-2-(2-methoxyphenoxy)aniline: Combines a fluorine atom and a 2-methoxyphenoxy group.
  • 4-(2-Methoxyphenoxy)aniline (): Lacks the fluorine atom but retains the 2-methoxyphenoxy group. Molecular formula: C₁₃H₁₃NO₂; molecular weight: 215.252 g/mol.
  • 4-Fluoro-2-(trifluoromethoxy)aniline (): Replaces methoxyphenoxy with a trifluoromethoxy group. Molecular formula: C₇H₅F₄NO; molecular weight: 195.117 g/mol .
  • 4-Fluoro-2-(phenylethynyl)aniline () : Features a phenylethynyl group. Molecular formula: C₁₄H₁₁FN ; molecular weight: 212.25 g/mol .

Electronic and Steric Effects

  • The methoxyphenoxy group (electron-donating via methoxy) may enhance solubility in polar solvents compared to the trifluoromethoxy group (electron-withdrawing), which increases lipophilicity .

Crystallographic and Structural Insights

  • N,N'-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline] (): A dimeric analog with bulky substituents. Crystal structure analysis reveals a dihedral angle of 84.27° between aromatic planes, indicating steric hindrance. No hydrogen bonding is observed, suggesting weak intermolecular interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
This compound C₁₃H₁₂FNO₂* ~229.25 (estimated) Fluoro, 2-methoxyphenoxy Agrochemical intermediates
4-(2-Methoxyphenoxy)aniline () C₁₃H₁₃NO₂ 215.252 2-methoxyphenoxy Organic synthesis
4-Fluoro-2-(trifluoromethoxy)aniline () C₇H₅F₄NO 195.117 Fluoro, trifluoromethoxy Pesticide precursors
4-Fluoro-2-(phenylethynyl)aniline () C₁₄H₁₁FN 212.25 Fluoro, phenylethynyl Conjugated materials

*Estimated based on structural analogy.

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